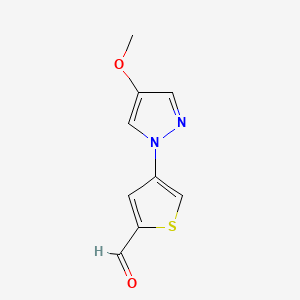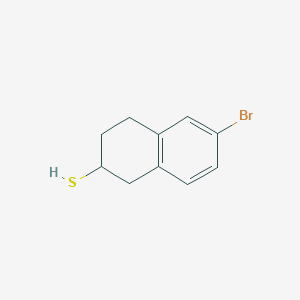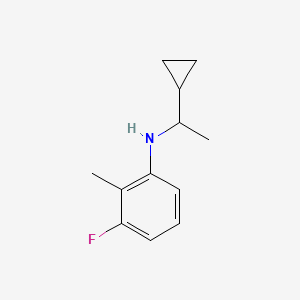
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a fluorinated aniline ring. The presence of the cyclopropyl group and the fluorine atom imparts unique chemical properties to this molecule, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the formation of the aniline derivative through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic systems and optimized reaction conditions are employed to minimize by-products and enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or the aniline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted anilines, cyclopropyl derivatives, and fluorinated aromatic compounds.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The cyclopropyl group contributes to the rigidity and stability of the molecule, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyclopropylethyl)-2-methylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-(1-cyclopropylethyl)-3-chloro-2-methylaniline: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
N-(1-cyclopropylethyl)-3-fluoroaniline: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline is unique due to the combination of the cyclopropyl group, fluorine atom, and methyl group, which collectively impart distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
N-(1-cyclopropylethyl)-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-11(13)4-3-5-12(8)14-9(2)10-6-7-10/h3-5,9-10,14H,6-7H2,1-2H3 |
Clé InChI |
QFIKWVPJWUSDFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)NC(C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
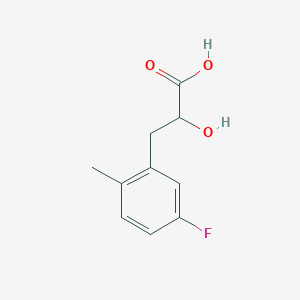
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
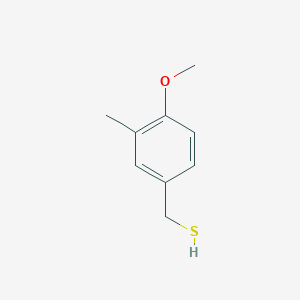
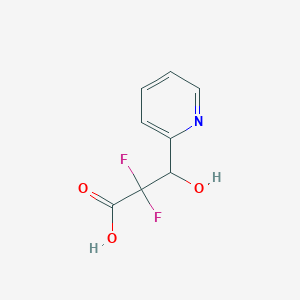
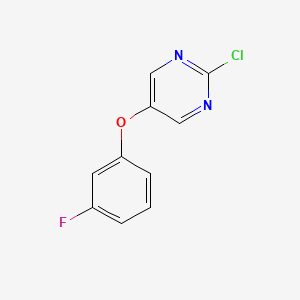

![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)

![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)

